4-fluoro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-fluoro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a fluorine atom attached to the benzene ring and an oxadiazole ring fused with an oxolane ring
Mechanism of Action
Target of Action
The primary target of 4-fluoro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is the Succinate Dehydrogenase enzyme (SDH) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, both of which are vital for energy production in cells .
Mode of Action
this compound interacts with its target, SDH, through hydrogen bonding and pi-pi interactions . This interaction inhibits the activity of SDH, disrupting the energy production in cells .
Biochemical Pathways
By inhibiting SDH, this compound affects the citric acid cycle and the electron transport chain . The disruption of these pathways leads to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy .
Result of Action
The inhibition of SDH by this compound leads to a decrease in ATP production . This energy deficit can lead to cell death, particularly in cells with high energy demands .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other benzamide derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the fluorine atom and the oxadiazole ring in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 4-fluoro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide in animal models have not been reported yet .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is then coupled with the benzamide moiety. The reaction conditions often include the use of reagents such as hydrazine hydrate, carboxylic acids, and dehydrating agents like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
4-fluoro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide
- 4-fluoro-N-(1-methyl-1H-pyrazol-5-yl)benzamide
- **2-fluoro-N-methyl-4-[7-(quinolin-6-yl)methyl]imidazo[1,2-b]-[1,2,4]triazin-2-yl]benzamide
Uniqueness
4-fluoro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its specific structural features, such as the presence of both an oxadiazole and an oxolane ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-fluoro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O3/c14-9-5-3-8(4-6-9)11(18)15-13-17-16-12(20-13)10-2-1-7-19-10/h3-6,10H,1-2,7H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWGZYRGKKXETR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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